molecular formula C22H21NOS B6503189 1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine CAS No. 1396803-35-2

1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine

Cat. No. B6503189
CAS RN: 1396803-35-2
M. Wt: 347.5 g/mol
InChI Key: SFJQLQAIWLBFKQ-UHFFFAOYSA-N
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Description

The compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” is a tertiary amino compound . It consists of a piperidine ring attached to a thiophene and a biphenyl group. This compound is a potent dopamine re-uptake inhibitor with a behavioral profile different from that of phencyclidine (PCP) and similar to that of cocaine .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest for many scientists due to their potential as biologically active compounds . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” is C9H13NS . The InChI string is InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 . The compound has a molecular weight of 167.27 g/mol .


Chemical Reactions Analysis

The compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” may undergo various chemical reactions. For instance, an organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .


Physical And Chemical Properties Analysis

The compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” has a molecular weight of 167.27 g/mol . It has a topological polar surface area of 31.5 Ų . The compound has a complexity of 121 .

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

The therapeutic importance of synthetic thiophene, a component of this compound, has been widely recognized . The interaction of the compound with its targets likely results in changes that contribute to its therapeutic properties.

Biochemical Pathways

Compounds containing a thiophene nucleus are known to affect a variety of biochemical pathways, contributing to their wide range of therapeutic properties .

Pharmacokinetics

It is known that the compound has a boiling point of 2650±130℃ (760 Torr), a density of 1106±006 g/cm3 (20 ºC 760 Torr), and is sensitive to light . These properties may impact its bioavailability.

Result of Action

Compounds containing a thiophene nucleus are known to have a wide range of therapeutic properties , suggesting that they may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Safety and Hazards

The safety data sheet for a similar compound suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools .

Future Directions

The selectivity of the compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” against mammalian MRC5 cells is suboptimal, warranting further development of the compound series .

properties

IUPAC Name

(4-phenylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c24-22(23-14-12-19(13-15-23)21-7-4-16-25-21)20-10-8-18(9-11-20)17-5-2-1-3-6-17/h1-11,16,19H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJQLQAIWLBFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

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